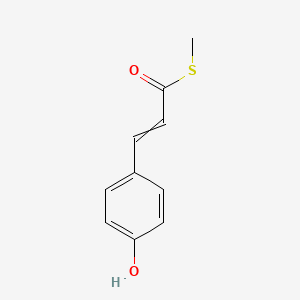
S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound characterized by the presence of a thioester group attached to a phenyl ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the thioester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thioester group can undergo hydrolysis to release active thiol compounds. These interactions can modulate cellular pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ester group instead of a thioester.
S-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness: S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a hydroxyl group and a thioester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
651043-81-1 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
S-methyl 3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C10H10O2S/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3 |
InChI Key |
RFQMBUPXJLCAIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
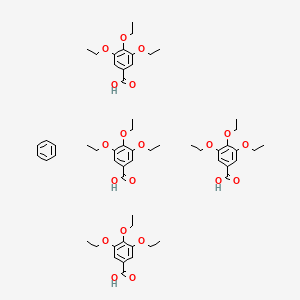
![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

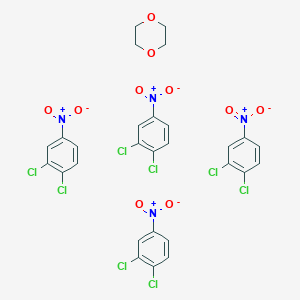
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
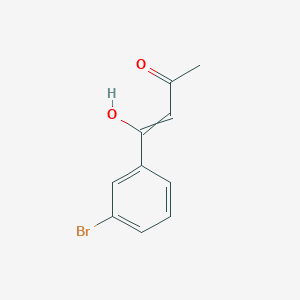
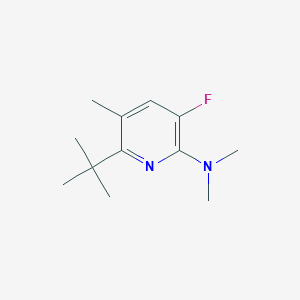
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
![3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12609036.png)
